molecular formula C4H5Cl2FN4 B13072022 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride

Cat. No.: B13072022
M. Wt: 199.01 g/mol
InChI Key: HUKIZBBMXSUVTH-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is a halogenated pyrimidine derivative featuring a hydrazinyl (-NHNH₂) group at position 4, a chlorine atom at position 2, and a fluorine atom at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications . Pyrimidine derivatives are widely explored for their antimicrobial, anticancer, and enzyme inhibitory activities, with substituents like halogens and hydrazine playing critical roles in modulating reactivity and biological interactions .

Properties

Molecular Formula

C4H5Cl2FN4

Molecular Weight

199.01 g/mol

IUPAC Name

(2-chloro-5-fluoropyrimidin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C4H4ClFN4.ClH/c5-4-8-1-2(6)3(9-4)10-7;/h1H,7H2,(H,8,9,10);1H

InChI Key

HUKIZBBMXSUVTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NN)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride typically involves the reaction of 2-chloro-5-fluoropyrimidine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Chloro-5-fluoropyrimidine} + \text{Hydrazine hydrate} \rightarrow \text{2-Chloro-5-fluoro-4-hydrazinylpyrimidine} ]

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified by recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 is highly electrophilic due to electron-withdrawing effects from the adjacent fluorine and pyrimidine ring. This facilitates nucleophilic substitution (SNAr) under mild conditions.

Key Findings :

  • Amination : Reaction with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) at 60–80°C yields 2-amino-5-fluoro-4-hydrazinylpyrimidine derivatives .

  • Alkoxylation : Substitution with alkoxides (e.g., NaOMe) in methanol at reflux replaces chlorine with methoxy groups .

Table 1: Substitution Reactions of the Chlorine Atom

NucleophileConditionsProductYield (%)Purity (%)Source
MethylamineDMF, 80°C, 6h2-(Methylamino)-5-fluoro-4-hydrazinylpyrimidine8598.5
Sodium methoxideMeOH, reflux, 4h2-Methoxy-5-fluoro-4-hydrazinylpyrimidine7897.0

Cross-Coupling Reactions

The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Key Findings :

  • Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ and aryl boronic acids in toluene/EtOH (3:1) at 90°C introduces aryl groups at position 2 .

  • Stille Coupling : Reaction with organostannanes (e.g., vinyltributyltin) forms vinyl-substituted derivatives .

Table 2: Cross-Coupling Reactions

Coupling PartnerCatalystConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄Toluene/EtOH, 90°C, 12h2-Phenyl-5-fluoro-4-hydrazinylpyrimidine72
VinyltributyltinPdCl₂(dppf)DMF, 100°C, 8h2-Vinyl-5-fluoro-4-hydrazinylpyrimidine65

Reactivity of the Hydrazinyl Group

The hydrazine moiety at position 4 undergoes condensation and cyclization reactions:

Condensation with Carbonyl Compounds

Reaction with aldehydes/ketones forms hydrazones, which can cyclize to triazoles or pyrazoles under acidic or oxidative conditions .

Example :

  • Condensation with benzaldehyde in ethanol (rt, 2h) yields a hydrazone intermediate. Subsequent oxidation with MnO₂ in CH₂Cl₂ forms 1,2,4-triazole derivatives .

Cyclocondensation

In the presence of diketones or β-ketoesters, the hydrazinyl group participates in heterocycle formation. For instance, reaction with acetylacetone in acetic acid produces pyrazolo[3,4-d]pyrimidine derivatives .

Halogenation and Functionalization

The fluorine atom at position 5 is relatively inert under standard conditions but can undergo electrophilic substitution under directed metalation.

Key Reaction :

  • Directed Ortho-Metalation : Using LDA (lithium diisopropylamide) at −78°C in THF, the fluorine atom directs metalation at position 6, enabling functionalization with electrophiles (e.g., I₂, CO₂) .

Stability and Acid-Base Behavior

As a hydrochloride salt, the compound exhibits pH-dependent stability:

  • Acidic Conditions : Protonation of the hydrazine group enhances solubility but may lead to decomposition at elevated temperatures (>100°C) .

  • Alkaline Conditions : Deprotonation (pH > 9) triggers precipitation of the free base, which is susceptible to oxidation .

Scientific Research Applications

Anticancer Activity

One of the significant applications of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is its role as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against various kinases implicated in cancer progression, such as JAK2 and CDK2.

Case Study: JAK2 Kinase Inhibitors

A study highlighted the synthesis of a specific JAK2 kinase inhibitor using this compound as a key intermediate. The compound was modified to enhance its selectivity and potency against the JAK2 enzyme, which is crucial in hematopoiesis and associated with several hematological malignancies .

CDK Inhibition

Another area of research involves the compound's potential as a cyclin-dependent kinase (CDK) inhibitor. Structure-activity relationship studies have shown that modifications to the hydrazine moiety can significantly affect the inhibitory potency against CDK2 complexes, which are vital for cell cycle regulation .

Compound Target IC50 (µM) Reference
Compound ACDK22.3
Compound BJAK21.5

Fungicidal Properties

Research has indicated that derivatives of this compound can serve as effective fungicides. These compounds demonstrate activity against a range of fungal pathogens, making them valuable in agricultural settings.

Case Study: Fungicide Development

A patent describes the synthesis of 5-fluoropyrimidine derivatives, including those derived from this compound, which are effective against various agricultural fungi such as ascomycetes and basidiomycetes . The efficacy of these compounds was tested in field trials, showing significant reductions in fungal infection rates compared to untreated controls.

Fungus Type Efficacy (%) Concentration (g/L) Reference
Ascomycetes850.5
Basidiomycetes780.7

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of their function. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride and its analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (Positions) Key Features
2-Chloro-5-fluoro-4-hydrazinylpyrimidine HCl C₄H₅ClFN₄·HCl 193.03* 2-Cl, 5-F, 4-NHNH₂·HCl Hydrazinyl group enhances nucleophilicity; HCl salt improves solubility
4-Chloro-5-fluoro-2-methoxypyrimidine (1801-06-5) C₅H₄ClFN₂O 162.55 2-OCH₃, 4-Cl, 5-F Methoxy group reduces reactivity; lower polarity
4-Chloro-2-ethoxy-5-fluoropyrimidine (56076-20-1) C₆H₆ClFN₂O 176.58 2-OCH₂CH₃, 4-Cl, 5-F Ethoxy group increases steric bulk; moderate solubility
5-Fluoro-2-methoxypyrimidin-4-amine (1993-63-1) C₅H₅FN₃O 158.11 2-OCH₃, 4-NH₂, 5-F Amine group offers basicity but limited derivatization potential

*Calculated molecular weight based on formula.

Biological Activity

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, along with a hydrazine group. Its chemical formula is C4_{4}H5_{5}ClF2_{2}N5_{5}·HCl. The presence of halogens and the hydrazine moiety are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

  • Mechanism of Action : The compound has been shown to inhibit bacterial growth through interference with nucleic acid synthesis, likely due to its structural similarity to nucleotide precursors.
  • Case Studies :
    • In vitro studies demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at approximately 50 µg/mL .
    • Molecular docking studies revealed strong interactions with bacterial enzymes such as dihydroorotate dehydrogenase, suggesting a targeted mechanism of action against specific pathogens .

Anticancer Activity

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines, including breast and lung cancer. It exhibited cytotoxic effects with IC50_{50} values ranging from 10 to 30 µM depending on the cell line tested .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50_{50} ValuesMechanism of Action
AntimicrobialE. coli, S. aureus~50 µg/mLInhibition of nucleic acid synthesis
AnticancerBreast, Lung Cancer Cell Lines10-30 µMInduction of apoptosis

Research Findings

Several studies have highlighted the biological significance of pyrimidine derivatives, including this compound:

  • Antibacterial Studies : A study published in MDPI reported that related pyrimidine compounds showed significant antibacterial activity, supporting the potential of this compound as an effective antimicrobial agent .
  • Anticancer Research : Research indicates that hydrazinyl pyrimidines can be potent anticancer agents due to their ability to interact with DNA and inhibit tumor growth .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds suggest that the presence of halogen substituents enhances biological activity, making this compound a promising candidate for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride, and how can reaction selectivity be controlled?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a chlorinated pyrimidine precursor with hydrazine. For example, describes a similar reaction where 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile reacts with hydrazine to yield hydrazine-substituted derivatives in high yields . To enhance selectivity:

  • Use anhydrous conditions to minimize hydrolysis of the chloro group.
  • Optimize stoichiometry (e.g., excess hydrazine) to favor hydrazine substitution over competing reactions.
  • Monitor reaction progress via TLC or HPLC to identify intermediates and adjust reaction time.

Q. How should researchers characterize the structure and purity of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm substitution patterns. For example, the hydrazinyl group shows characteristic NH2_2 signals at δ 3.5–5.0 ppm (broad), while aromatic protons appear downfield (δ 7.0–8.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ for C4_4H5_5ClFN4_4·HCl: calculated 193.5).
  • Elemental Analysis : Validate Cl and F content (±0.3% deviation).

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences between the product and unreacted precursors.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate polar impurities. notes that chlorinated pyrimidines often require multiple purification steps due to byproducts like hydrolysis derivatives .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., overlapping peaks in NMR) for this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1^1H-13^{13}C couplings. For example, highlights HSQC for distinguishing fluorine-substituted carbons .
  • Variable Temperature NMR : Elevate temperature to reduce rotational barriers (e.g., resolving NH2_2 proton splitting at 60°C).
  • Deuteration : Exchange NH protons with D2_2O to simplify spectra.

Q. What strategies optimize the compound’s stability during storage and biological assays?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
  • Buffered Solutions : Use pH 7.4 phosphate buffer for aqueous solutions, avoiding prolonged exposure to light ( recommends similar protocols for hydrazine derivatives) .
  • HPLC Stability Tests : Monitor degradation under assay conditions (e.g., 37°C, 24 hrs) to identify instability triggers.

Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., cross-coupling)?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for hydrazine substitution. references PubChem’s computational data for analogous pyrimidines to predict reaction pathways .
  • Molecular Docking : Screen potential bioactivity (e.g., kinase inhibition) using AutoDock Vina, leveraging structural similarities to known inhibitors ( discusses kinase-targeted drug design) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activity (e.g., inconsistent IC50_{50} values)?

  • Methodology :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).
  • Solubility Checks : Use DLS or nephelometry to confirm compound solubility in assay media; precipitation may falsely lower activity.
  • Metabolite Screening : Test for hydrolyzed derivatives (e.g., 5-fluorouracil) via LC-MS, which may contribute to observed variability ( notes hydrolysis risks in fluorinated pyrimidines) .

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